molecular formula C18H28N6O4 B2496895 methyl 2-(4-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898408-56-5

methyl 2-(4-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2496895
CAS RN: 898408-56-5
M. Wt: 392.46
InChI Key: AVAYUKRRNJSJBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those with complex molecular structures similar to the compound , often involves multi-step chemical reactions that aim to introduce various functional groups to the core structure. Techniques such as Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction are common in the synthesis of piperazine derivatives. These methods provide a framework for the synthesis of complex molecules, including those with purinyl and acetate functionalities (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds like the one under discussion is often elucidated using techniques such as IR, NMR (1H, 13C), and mass spectrometry. These methods help in confirming the presence of various functional groups and the overall framework of the compound. For example, the structure of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been confirmed through X-ray crystallography, showcasing the ability to determine complex molecular geometries (M. A. Bhat et al., 2018).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. These reactions can lead to the formation of new compounds with different biological activities. The study of these chemical properties provides insights into the potential applications of these molecules in various fields of chemistry and biology.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for understanding their behavior in different environments and for their application in experimental and industrial settings. The crystalline structure and hydrogen bonding patterns can also be analyzed to predict the compound's solubility and reactivity (I. Khan et al., 2013).

Scientific Research Applications

Neurotoxicity and Parkinsonism

Research has indicated a connection between certain chemical compounds, particularly those related to piperazine structures, and neurotoxic effects leading to conditions such as Parkinsonism. For example, the study of a product of meperidine-analog synthesis, which is structurally related to piperazines, showed marked parkinsonism in individuals after using an illicit drug intravenously. This highlights the neurotoxic potential of certain piperazine-related compounds and underscores the importance of understanding their effects on the nervous system (Langston et al., 1983).

Metabolism and Excretion Studies

The metabolism and excretion of compounds structurally related to "methyl 2-(4-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate" have been extensively studied. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a piperazine moiety, in humans were characterized, providing insights into the metabolic pathways and elimination of such compounds. This knowledge is crucial for developing new drugs with better efficacy and safety profiles (Renzulli et al., 2011).

properties

IUPAC Name

methyl 2-[4-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O4/c1-4-5-6-7-24-14-15(21(2)18(27)20-16(14)26)19-17(24)23-10-8-22(9-11-23)12-13(25)28-3/h4-12H2,1-3H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAYUKRRNJSJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16803106

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